1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXOTHIOLAN-3-YL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE
Overview
Description
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXOTHIOLAN-3-YL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, a dimethyl group, a dioxo group, and an oxothiolan group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXOTHIOLAN-3-YL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with an appropriate amine and thiolactone under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXOTHIOLAN-3-YL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming new substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXOTHIOLAN-3-YL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXOTHIOLAN-3-YL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXOTHIOLAN-3-YL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
4-cyano-N-(2-oxothiolan-3-yl)benzamide: This compound shares the oxothiolan group and has similar biological activity but differs in the presence of a cyano group instead of a methoxy group.
2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide: This compound also contains the oxothiolan group but has a fluorophenoxy group, which may result in different chemical reactivity and biological effects.
3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide: This compound has a similar oxothiolan group but is part of a different heterocyclic system, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxothiolan-3-yl)-6,8-dihydroquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-23(2)11-18-15(19(26)12-23)10-16(20(27)24-17-8-9-31-22(17)29)21(28)25(18)13-4-6-14(30-3)7-5-13/h4-7,10,17H,8-9,11-12H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLULIJKZZMYKOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)NC4CCSC4=O)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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